molecular formula C18H20N4O B2717920 N-Cyclopentyl-4-(5-methoxy-1H-indol-3-yl)pyrimidin-2-amine CAS No. 2416229-00-8

N-Cyclopentyl-4-(5-methoxy-1H-indol-3-yl)pyrimidin-2-amine

Cat. No.: B2717920
CAS No.: 2416229-00-8
M. Wt: 308.385
InChI Key: FCRJAFLXXJAEKZ-UHFFFAOYSA-N
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Description

N-Cyclopentyl-4-(5-methoxy-1H-indol-3-yl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features a cyclopentyl group attached to a pyrimidine ring, which is further substituted with a methoxyindole moiety. The unique structure of this compound makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Scientific Research Applications

N-Cyclopentyl-4-(5-methoxy-1H-indol-3-yl)pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopentyl-4-(5-methoxy-1H-indol-3-yl)pyrimidin-2-amine typically involves multi-step organic reactions. One common method starts with the preparation of the indole moiety, which can be synthesized through the Fischer indole synthesis. This involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring.

Next, the methoxy group is introduced via methylation using reagents such as methyl iodide in the presence of a base like potassium carbonate. The indole derivative is then coupled with a pyrimidine precursor through a nucleophilic substitution reaction. The cyclopentyl group is introduced via a cyclization reaction, often using cyclopentylamine as a starting material.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems. Key steps include the purification of intermediates through crystallization or chromatography and the final product’s isolation using techniques like recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopentyl-4-(5-methoxy-1H-indol-3-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.

    Substitution: The indole moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nitric acid for nitration, bromine for halogenation.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of nitro or halogenated indole derivatives.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine
  • N-(2-{2-(Dimethylamino)ethylamino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino}phenyl)propanamide

Uniqueness

N-Cyclopentyl-4-(5-methoxy-1H-indol-3-yl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopentyl group and the methoxyindole moiety differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological profiles.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-cyclopentyl-4-(5-methoxy-1H-indol-3-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c1-23-13-6-7-16-14(10-13)15(11-20-16)17-8-9-19-18(22-17)21-12-4-2-3-5-12/h6-12,20H,2-5H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCRJAFLXXJAEKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C3=NC(=NC=C3)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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